3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid
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Overview
Description
3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of 5-aminopyrazoles with β-dicarbonyl compounds. One common method includes the reaction of 5-aminopyrazol-3-ones with ethoxymethylidene β-dicarbonyl compounds, followed by thermal intramolecular cyclization . The reaction is usually carried out in refluxing dioxane, yielding high-melting crystalline substances .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving readily available starting materials and efficient catalysts, such as amorphous carbon-supported sulfonic acid, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted pyrazolopyridines, dihydropyrazolopyridines, and various functionalized derivatives .
Scientific Research Applications
3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it can inhibit certain kinases, leading to the suppression of cell proliferation in cancer . The exact molecular targets and pathways vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate: This compound undergoes similar cyclization reactions to form pyrazolopyridines.
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid: Another heterocyclic compound with a fused ring structure, exhibiting different biological activities.
Uniqueness: 3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid stands out due to its specific bicyclic structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C7H5N3O3 |
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Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-1-3(7(12)13)2-8-5(4)9-10-6/h1-2,4H,(H,10,11)(H,12,13) |
InChI Key |
WWJZUSUUMGMQPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NNC(=O)C21)C(=O)O |
Origin of Product |
United States |
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